Superior Cleavage Efficiency Versus an Earlier Fluorogenic Substrate for S. epidermidis SPase I
Dabcyl-AGHDAHASET-Edans was explicitly designed to overcome the poor cleavage observed with a previously tested fluorogenic SPase I substrate. In the foundational study, the earlier substrate was not cleaved efficiently by either Sip2 or Sip3 (S. epidermidis SPase I isoforms), prompting the synthesis of the novel AGHDAHASET-based peptide [1]. Although numerical kinetic constants for the earlier substrate are not disclosed, the qualitative failure to support reliable continuous assays contrasts sharply with the successful deployment of Dabcyl-AGHDAHASET-Edans in both continuous fluorometric and 96‑well microtiter plate formats [2].
| Evidence Dimension | Cleavage efficiency (qualitative) |
|---|---|
| Target Compound Data | Efficient cleavage; supports continuous fluorometric assay and 96‑well plate format [2] |
| Comparator Or Baseline | Earlier fluorescent substrate (identity not disclosed) – inefficient cleavage [1] |
| Quantified Difference | Not quantified; qualitative superiority demonstrated |
| Conditions | In vitro enzymatic assay with purified S. epidermidis Sip2 and Sip3 |
Why This Matters
Procurement of Dabcyl-AGHDAHASET-Edans eliminates the risk of assay failure due to substrate incompatibility, a documented liability of alternative SPase I FRET probes.
- [1] Bockstael K, Geukens N, Rao CV, Herdewijn P, Anne J, Van Aerschot A. An easy and fast method for the evaluation of Staphylococcus epidermidis type I signal peptidase inhibitors. J Microbiol Methods. 2009 Aug;78(2):231-7. View Source
- [2] Bockstael K, Geukens N, Rao CV, Herdewijn P, Anne J, Van Aerschot A. An easy and fast method for the evaluation of Staphylococcus epidermidis type I signal peptidase inhibitors. J Microbiol Methods. 2009 Aug;78(2):231-7. View Source
